molecular formula C9H14ClN3O5S B1228846 Cytosine, 1-(beta-D-arabinofuranosyl)-thio- CAS No. 28419-39-8

Cytosine, 1-(beta-D-arabinofuranosyl)-thio-

Cat. No. B1228846
CAS RN: 28419-39-8
M. Wt: 311.74 g/mol
InChI Key: RCWYXGAOCMUXHG-ZXBIKLPVSA-N
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Description

OSI-7836 is a member of the nucleoside class of cytotoxic drugs of which gemcitabine is the market leader. OSI Pharmaceuticals develops OSI-7836 as a next-generation gemcitabine. The anti-tumor activity of OSI-7836 appeares to be less schedule dependent than gemcitabine. It is also more active than ara-C (another clinically used nucleoside analog) in all nine models and more active than either paclitaxel or cisplatin in the two lung xenograft models tested. This drug shows no unexpected toxicities;  those observed appeared to be similar to other nucleoside agents.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

1-(β-D-Arabinofuranosyl)-thio-cytosine and its derivatives have been synthesized and studied for their structural activity relationships. Notably, derivatives such as 5-substituted 1-(4-thio-β-D-arabinofuranosyl)cytosines have shown cytotoxicity against various human tumor cell lines. Specifically, 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine exhibited high cytotoxicity, warranting further in vivo evaluation (Tiwari et al., 2000).

Cellular Uptake and Transporter Roles

The role of human nucleoside transporters in the cellular uptake of 4'-thio-β-D-arabinofuranosyl cytosine (TaraC) has been a subject of research. Studies indicate that nucleoside transport capacity, mainly through human equilibrative nucleoside transporter (hENT1), is a significant determinant of the pharmacological activity of drugs like TaraC and araC. The transport of these compounds is predominantly mediated by hENT1 and to a lesser extent by hENT2, and possibly by human concentrative nucleoside transporter (hCNT1) (Clarke et al., 2006).

Chemical and Enzymatic Synthesis

The chemical and enzymatic synthesis of nucleotides like 4'-thio-ara-C monophosphate and triphosphate has been explored. The synthesis involves multiple steps and specific conditions to achieve the desired products. These synthesized nucleotides are crucial for understanding the biological mechanisms and potential therapeutic applications of 4'-thio-ara-C derivatives (Fowler et al., 2005).

Antitumor Activity and Drug Resistance

Various studies have focused on the antitumor activity and drug resistance mechanisms of 1-(β-D-arabinofuranosyl)-thio-cytosine and its derivatives. These compounds have shown potent antitumor effects against different cancer cell lines. However, the development of drug resistance, such as decreased expression of hENT-1 (a transporter involved in drug uptake), can affect the efficacy of these drugs. Understanding these mechanisms is crucial for improving therapeutic strategies and overcoming drug resistance (Kanno et al., 2007).

properties

CAS RN

28419-39-8

Product Name

Cytosine, 1-(beta-D-arabinofuranosyl)-thio-

Molecular Formula

C9H14ClN3O5S

Molecular Weight

311.74 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride

InChI

InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1

InChI Key

RCWYXGAOCMUXHG-ZXBIKLPVSA-N

Isomeric SMILES

C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl

SMILES

C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl

Canonical SMILES

C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl

synonyms

4'-thio-arabinofuranosylcytosine
4'-thio-beta-D-arabinofuranosylcytosine
4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
OSI-7836
thiarabine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
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Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
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Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
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Cytosine, 1-(beta-D-arabinofuranosyl)-thio-
Reactant of Route 5
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Reactant of Route 6
Cytosine, 1-(beta-D-arabinofuranosyl)-thio-

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